molecular formula C13H15ClN4 B15057818 4-((Phenylamino)methyl)picolinimidamide hydrochloride

4-((Phenylamino)methyl)picolinimidamide hydrochloride

Cat. No.: B15057818
M. Wt: 262.74 g/mol
InChI Key: QQOMCVXSQAYHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Phenylamino)methyl)picolinimidamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylamino group attached to a picolinimidamide core, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Phenylamino)methyl)picolinimidamide hydrochloride typically involves the reaction of picolinimidamide with phenylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-((Phenylamino)methyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((Phenylamino)methyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((Phenylamino)methyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes or receptors, modulating their activity. The picolinimidamide core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinimidamide derivatives: These compounds share the picolinimidamide core but differ in their substituents.

    Phenylamino derivatives: Compounds with a phenylamino group attached to different cores.

Uniqueness

4-((Phenylamino)methyl)picolinimidamide hydrochloride is unique due to the combination of the phenylamino group and the picolinimidamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15ClN4

Molecular Weight

262.74 g/mol

IUPAC Name

4-(anilinomethyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H14N4.ClH/c14-13(15)12-8-10(6-7-16-12)9-17-11-4-2-1-3-5-11;/h1-8,17H,9H2,(H3,14,15);1H

InChI Key

QQOMCVXSQAYHCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=NC=C2)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.